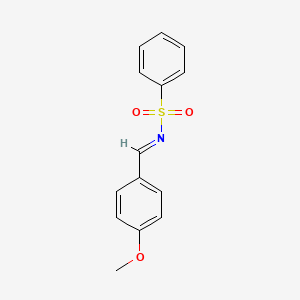

N-(4-Methoxy-benzylidene)-benzenesulfonamide

Description

Properties

CAS No. |

664985-99-3 |

|---|---|

Molecular Formula |

C14H13NO3S |

Molecular Weight |

275.32 g/mol |

IUPAC Name |

(NE)-N-[(4-methoxyphenyl)methylidene]benzenesulfonamide |

InChI |

InChI=1S/C14H13NO3S/c1-18-13-9-7-12(8-10-13)11-15-19(16,17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+ |

InChI Key |

HTMCLZVLKGTKPB-RVDMUPIBSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Methoxybenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-methoxybenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(4-Methoxybenzylidene)benzenesulfonamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Methoxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: N-(4-Methoxybenzyl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(4-Methoxy-benzylidene)-benzenesulfonamide is its potential as an anticancer agent. Various studies have investigated its effectiveness against different cancer cell lines:

- Breast Cancer : Research has shown that derivatives of benzenesulfonamide, including those related to this compound, exhibit notable anticancer activity against MCF-7 breast carcinoma cells. For instance, a study reported that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapy agents like doxorubicin, indicating their potential as effective alternatives in breast cancer treatment .

- Mechanism of Action : The mechanism involves the inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors. Inhibitors targeting this enzyme can disrupt tumor growth and proliferation. Compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells, enhancing their therapeutic potential .

Carbonic Anhydrase Inhibition

This compound has also been studied for its role as a carbonic anhydrase inhibitor:

- Selectivity and Efficacy : Compounds derived from this structure have demonstrated significant selectivity for carbonic anhydrase IX over other isoforms. This selectivity is crucial for minimizing side effects associated with non-selective inhibitors .

- Biological Implications : The inhibition of carbonic anhydrases can lead to reduced tumor acidity and enhanced efficacy of concurrent therapies, making these compounds valuable in combination treatments for cancer .

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by this compound:

- Inhibition Studies : Several studies have reported that derivatives of benzenesulfonamide show promising antibacterial properties against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. These compounds disrupt bacterial growth and biofilm formation, which are critical factors in chronic infections .

Molecular Docking and Structure-Activity Relationship Studies

Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets:

- Binding Affinity : Computational studies indicate that this compound exhibits favorable binding interactions with target proteins such as carbonic anhydrase IX. These insights are essential for optimizing the chemical structure to enhance potency and selectivity .

- Structure-Activity Relationship (SAR) : Research has established a clear SAR for benzenesulfonamide derivatives, guiding the design of new compounds with improved biological activities based on modifications to the methoxy and benzylidene groups .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where this compound or its derivatives were synthesized and characterized:

Mechanism of Action

The mechanism of action of (E)-N-(4-Methoxybenzylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. For example, in medicinal chemistry, the compound may inhibit the activity of bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 2: Role of Sulfonamide Ring Substitutions

- Electron-withdrawing groups (e.g., nitro in the benzylidene moiety) significantly lower binding energies in antimicrobial assays, as seen in N-(4-nitrobenzylidene) derivatives (−6.05 kcal/mol vs. −4.75 kcal/mol for carboxylic acid analogs) .

Enzyme Inhibition and Docking Studies

Table 3: Docking Scores and Hydrogen Bonding Profiles

- Key Findings: The methoxy group in this compound likely contributes to comparable Gold Scores (78–87) and hydrogen bonding (6.11–7.42) with PPARγ, similar to chloro- and quinolinyloxy-substituted analogs . In antimicrobial docking, nitro-substituted derivatives show stronger interactions (e.g., with HIS 388 in C. albicans) than non-nitro analogs, highlighting the role of electron-withdrawing groups .

Antimicrobial Activity

- N-(4,6-Dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino)benzenesulfonamide exhibited superior binding against C. albicans (−6.05 kcal/mol) and B. subtilis (−6.59 kcal/mol) compared to 1,2-benzenedicarboxylic acid (−4.75 kcal/mol), emphasizing the importance of sulfonamide-nitro synergism .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

- Key Findings :

- Methoxy and methyl substituents improve solubility in organic solvents like CHCl₃ and DMSO, whereas hydroxyl groups (e.g., in N-(4-hydroxyphenyl) derivatives) enhance crystallinity and intermolecular hydrogen bonding .

- Steric effects from ortho-substituents reduce solubility and alter NMR splitting patterns due to restricted rotation .

Biological Activity

N-(4-Methoxy-benzylidene)-benzenesulfonamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial action. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a benzene sulfonamide core with a methoxy-substituted benzylidene group. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with benzenesulfonamide under acidic conditions, yielding the desired product in moderate to high yields.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors. Studies indicate that it exhibits selective inhibition with IC50 values ranging from 10.93 to 25.06 nM for CA IX, demonstrating its potential as an anticancer agent .

- Induction of Apoptosis : In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves increased annexin V-FITC positivity, indicating late-stage apoptosis .

- Antimicrobial Activity : The compound has also shown significant antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80.69% at specific concentrations .

Table 1: Biological Activity Overview

Case Study: Cancer Cell Lines

A study focused on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was tested against MCF-7 and MDA-MB-231 cells, showing dose-dependent responses with IC50 values indicating potent activity compared to traditional chemotherapeutics like doxorubicin . Flow cytometry assays confirmed that the compound induces apoptosis effectively in these cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction | |

| MDA-MB-231 | Not specified | Apoptosis induction |

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties, making it a suitable candidate for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.